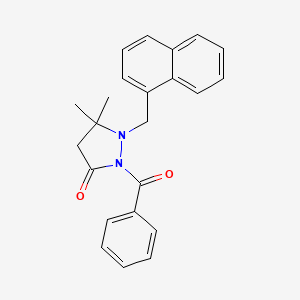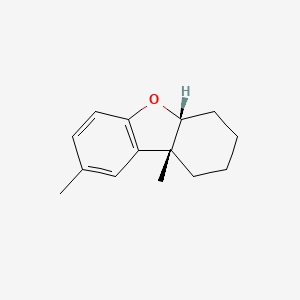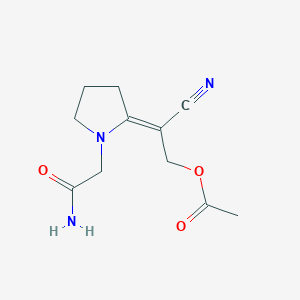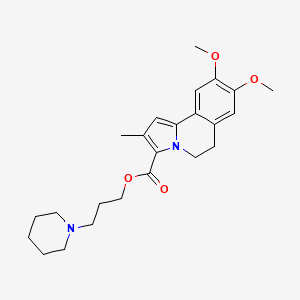
1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane is a complex organic compound featuring two triazole rings substituted with phenyl and propylthio groups
Méthodes De Préparation
The synthesis of 1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-phenyl-5-(propylthio)-4H-1,2,4-triazole with ethylene dibromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product, which is then purified using column chromatography .
Analyse Des Réactions Chimiques
1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the triazole rings, where halogenated reagents can replace the phenyl or propylthio groups under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted triazoles.
Applications De Recherche Scientifique
1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane involves its interaction with various molecular targets. The triazole rings can coordinate with metal ions, influencing enzymatic activities and disrupting cellular processes. The phenyl and propylthio groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. These interactions can lead to the inhibition of key enzymes and pathways, resulting in antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane can be compared with other triazole-containing compounds, such as:
1,2-Bis(4-phenyl-5-methyl-4H-1,2,4-triazol-3-yl)ethane: Similar structure but with a methyl group instead of a propylthio group, leading to different chemical properties and reactivity.
1,2-Bis(4-phenyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)ethane: Contains an ethylthio group, which affects its lipophilicity and biological activity.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds have shown potent anticancer activities and are structurally related due to the presence of the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
72743-90-9 |
|---|---|
Formule moléculaire |
C24H28N6S2 |
Poids moléculaire |
464.7 g/mol |
Nom IUPAC |
4-phenyl-3-[2-(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)ethyl]-5-propylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C24H28N6S2/c1-3-17-31-23-27-25-21(29(23)19-11-7-5-8-12-19)15-16-22-26-28-24(32-18-4-2)30(22)20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3 |
Clé InChI |
WVUFMCFZYZUTLV-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NN=C(N1C2=CC=CC=C2)CCC3=NN=C(N3C4=CC=CC=C4)SCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)

![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)

![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)
![3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole](/img/structure/B12902967.png)





![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
